2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings. The presence of the trifluoromethyl group (-CF3) imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethyl group and the pyridine moiety in the compound structure may contribute to its unique physicochemical properties, influencing its interaction with targets .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
The trifluoromethyl group and the pyridine moiety in the compound structure may influence its pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
Similar compounds have been shown to exert various biological effects, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine are largely determined by its unique structure. The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound may have long-term effects on cellular function .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C with catalysts such as iron fluoride can be used to obtain key intermediates for the synthesis of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, iron fluoride for vapor-phase reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted imidazo[4,5-c]pyridines .
Scientific Research Applications
2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)pyridine-2-carboxaldehyde: Another fluorinated pyridine derivative with similar chemical properties.
3-trifluoromethyl-1,2,4-triazoles: Fluorinated heterocyclic compounds with applications in pharmaceuticals and agrochemicals.
Uniqueness
2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific combination of imidazole and pyridine rings, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c1-4-13-5-2-7(8(9,10)11)12-3-6(5)14-4/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTRMYISVZPIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NC=C2N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-19-1 |
Source
|
Record name | 2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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